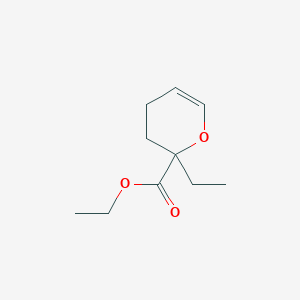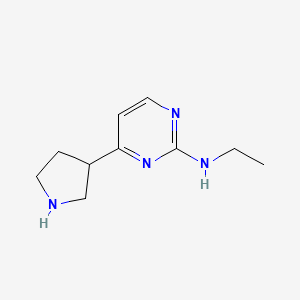
N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine: is a chemical compound that belongs to the class of pyrimidin-2-amines It features a pyrimidine ring substituted with an ethyl group and a pyrrolidin-3-yl group at the 4-position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidine derivative
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and other oxygen-containing functionalities.
Reduction Products: Alcohols, amines, and other reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.
Comparación Con Compuestos Similares
N-ethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine
N-methyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine
N-ethyl-4-(piperidin-3-yl)pyrimidin-2-amine
Uniqueness: Compared to these similar compounds, N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine has a distinct structural feature with the pyrrolidin-3-yl group, which can influence its chemical reactivity and biological activity.
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1233026-59-9 |
|---|---|
Fórmula molecular |
C10H16N4 |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-ethyl-4-pyrrolidin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-2-12-10-13-6-4-9(14-10)8-3-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3,(H,12,13,14) |
Clave InChI |
DIPVKVLCSRHYTC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=CC(=N1)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


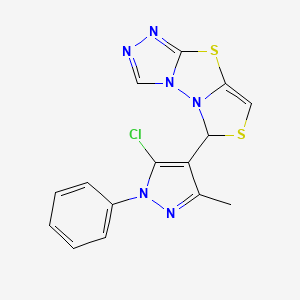
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
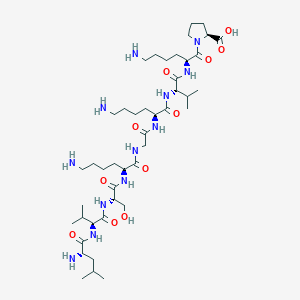
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)
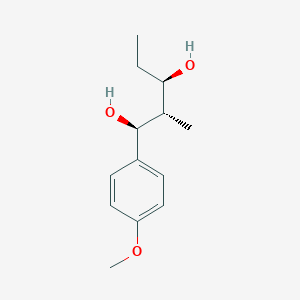
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
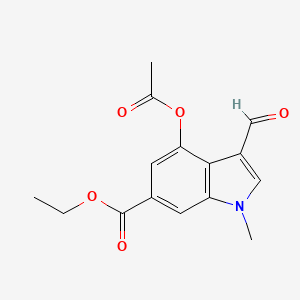
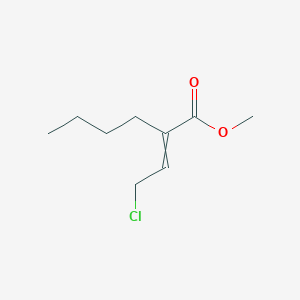

![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)

